2-amino-4-(methylsulfanyl)-N-(pyridin-2-yl)butanamide dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-amino-4-(methylsulfanyl)-N-(pyridin-2-yl)butanamide dihydrochloride is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by the presence of an amino group, a methylsulfanyl group, and a pyridinyl group, which contribute to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-amino-4-(methylsulfanyl)-N-(pyridin-2-yl)butanamide dihydrochloride typically involves multiple steps, starting from readily available starting materials. The key steps include the introduction of the amino group, the methylsulfanyl group, and the pyridinyl group through various chemical reactions such as nucleophilic substitution, reduction, and condensation reactions. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity of the final product.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using continuous flow reactors or batch reactors. The process is designed to be efficient, cost-effective, and environmentally friendly, with considerations for waste management and recycling of solvents and reagents.
Chemical Reactions Analysis
Types of Reactions: 2-amino-4-(methylsulfanyl)-N-(pyridin-2-yl)butanamide dihydrochloride can undergo various types of chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The pyridinyl group can be reduced to form piperidine derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions to form amides or other derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Reagents such as acyl chlorides or anhydrides in the presence of a base like triethylamine.
Major Products Formed:
Oxidation: Sulfoxides or sulfones.
Reduction: Piperidine derivatives.
Substitution: Amides or other substituted derivatives.
Scientific Research Applications
2-amino-4-(methylsulfanyl)-N-(pyridin-2-yl)butanamide dihydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: Utilized in the development of new materials, such as polymers and coatings, with enhanced properties.
Mechanism of Action
The mechanism of action of 2-amino-4-(methylsulfanyl)-N-(pyridin-2-yl)butanamide dihydrochloride involves its interaction with specific molecular targets and pathways. The amino group and pyridinyl group can form hydrogen bonds and coordinate with metal ions, influencing enzyme activities and protein functions. The methylsulfanyl group can undergo redox reactions, modulating cellular redox states and signaling pathways.
Comparison with Similar Compounds
2-amino-4-(methylsulfanyl)butanoic acid: Similar structure but lacks the pyridinyl group.
N-(pyridin-2-yl)butanamide: Similar structure but lacks the amino and methylsulfanyl groups.
4-(methylsulfanyl)-N-(pyridin-2-yl)butanamide: Similar structure but lacks the amino group.
Uniqueness: 2-amino-4-(methylsulfanyl)-N-(pyridin-2-yl)butanamide dihydrochloride is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity. The presence of the amino, methylsulfanyl, and pyridinyl groups allows for versatile interactions with various molecular targets, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C10H17Cl2N3OS |
---|---|
Molecular Weight |
298.2 g/mol |
IUPAC Name |
2-amino-4-methylsulfanyl-N-pyridin-2-ylbutanamide;dihydrochloride |
InChI |
InChI=1S/C10H15N3OS.2ClH/c1-15-7-5-8(11)10(14)13-9-4-2-3-6-12-9;;/h2-4,6,8H,5,7,11H2,1H3,(H,12,13,14);2*1H |
InChI Key |
YNRWMXLXFWNUAT-UHFFFAOYSA-N |
Canonical SMILES |
CSCCC(C(=O)NC1=CC=CC=N1)N.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.